[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
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Overview
Description
The compound [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The initial steps often include the formation of the pyrrole and triazolopyridine rings, followed by their coupling through a piperidine linker. Common reagents used in these reactions include methoxybenzene , dimethylpyrrole , and triazolopyridine derivatives. The reaction conditions often require catalysts such as palladium or copper and are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to optimize the production process. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be essential for monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone: can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyrrole ring can be reduced to form dihydropyrrole derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives , while reduction of the pyrrole ring can produce dihydropyrrole derivatives .
Scientific Research Applications
[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a to study cellular processes.
Medicine: Explored for its potential , including and activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of [1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl][3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , modulating their activity and affecting various biochemical pathways . For example, it may inhibit enzyme activity by binding to the active site , preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with similar structural features.
Anisole: A methoxy-substituted benzene derivative.
Pyrrole: A five-membered heterocyclic compound with a nitrogen atom.
Uniqueness
Properties
Molecular Formula |
C25H27N5O2 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C25H27N5O2/c1-17-15-22(18(2)30(17)20-9-11-21(32-3)12-10-20)25(31)28-13-6-7-19(16-28)24-27-26-23-8-4-5-14-29(23)24/h4-5,8-12,14-15,19H,6-7,13,16H2,1-3H3 |
InChI Key |
LMUCHQDXRIBGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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